molecular formula C13H23NO4 B1353080 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate CAS No. 470668-97-4

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate

Cat. No.: B1353080
CAS No.: 470668-97-4
M. Wt: 257.33 g/mol
InChI Key: CHDNLIOSLJNCQY-UHFFFAOYSA-N
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Description

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate is a chemical compound with the CAS Number: 470668-97-4 . It has a molecular weight of 257.33 and its IUPAC name is 1-tert-butyl 2-methyl 2-methyl-1,2-piperidinedicarboxylate .


Synthesis Analysis

The synthesis of this compound involves the use of N-BOC-piperidine-2-carboxylic acid methyl ester and iodomethane in tetrahydrofuran . After cooling to 0°C, a tetrahydrofuran solution of lithium diisopropylamide is added dropwise . After stirring for 3 hours, the reaction solution is poured into a saturated ammonium chloride solution, extracted with ethyl acetate, and the organic phase is concentrated . The product is then purified by column chromatography to obtain the title compound .


Molecular Structure Analysis

The InChI Code of this compound is 1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3 . This indicates the molecular structure of the compound.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 257.33 . It is a solid or semi-solid or liquid or lump in physical form . The storage temperature is 2-8°C in a sealed, dry environment .

Scientific Research Applications

Decomposition and Environmental Applications

  • Decomposition of Methyl Tert-Butyl Ether : A study by Hsieh et al. (2011) discussed the decomposition of methyl tert-butyl ether (MTBE) using a cold plasma reactor. This research could be relevant due to the structural similarities between MTBE and the compound , suggesting potential applications in environmental remediation or chemical decomposition processes (Hsieh et al., 2011).

Bioseparation and Bioremediation

  • Three-Phase Partitioning for Bioseparation : Yan et al. (2018) reviewed the use of three-phase partitioning in bioseparation processes, which could be applicable for the separation or purification of compounds structurally similar to 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate, especially in the context of non-chromatographic bioseparation technologies (Yan et al., 2018).

Synthetic Routes and Chemical Analysis

  • Synthetic Routes of Vandetanib : A study by Mi (2015) on the synthetic routes of Vandetanib, a complex organic molecule, could provide insights into the synthesis and applications of complex organic compounds like this compound. This could indicate potential pharmaceutical or chemical synthesis applications (Mi, 2015).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P264-P270-P271-P280-P301+P312-P302+P352-P304+P340-P305+P351+P338-P330-P332+P313-P337+P313-P362-P403+P233-P405-P501 .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate. For instance, the compound’s stability may be affected by storage conditions . It is recommended to store the compound in a sealed, dry environment at 2-8°C .

Biochemical Analysis

Biochemical Properties

1-Tert-butyl 2-methyl 2-methylpiperidine-1,2-dicarboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with esterases, leading to the hydrolysis of ester bonds. This interaction is crucial for understanding the compound’s role in metabolic processes and its potential therapeutic applications .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it can impact cell signaling pathways by interacting with specific receptors on the cell surface, thereby altering the downstream signaling cascades .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. The compound’s interaction with enzymes can result in the inhibition of their catalytic activity, thereby affecting the overall metabolic flux. Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential changes in cellular function, which are essential for understanding its therapeutic potential .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have shown that there is a threshold effect, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity may occur. Understanding the dosage effects is crucial for determining the compound’s safety and therapeutic window .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolism can lead to the formation of metabolites, which may have different biological activities. Additionally, it can affect metabolic flux by altering the levels of specific metabolites within cells .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for understanding its biological effects. The compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and toxicity .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can affect its interaction with biomolecules and its overall biological activity .

Properties

IUPAC Name

1-O-tert-butyl 2-O-methyl 2-methylpiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-9-7-6-8-13(14,4)10(15)17-5/h6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHDNLIOSLJNCQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCCN1C(=O)OC(C)(C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90459164
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

470668-97-4
Record name METHYL N-BOC-2-METHYLPIPERIDINE-2-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90459164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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